Ethyl 2-(3-nitropyridin-2-yl)oxyacetate
Overview
Description
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a chemical compound with the molecular formula C9H10N2O5. It is known for its nitroaromatic structure, which includes a pyridine ring attached to an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate typically involves the reaction of 3-nitropyridine-2-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Reduction: Ethyl 2-(3-aminopyridin-2-yl)oxyacetate.
Substitution: 2-(3-nitropyridin-2-yl)oxyacetic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Scientific Research Applications
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitroaromatic structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ester group allows it to be hydrolyzed, releasing active metabolites that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-aminopyridin-2-yl)oxyacetate
- 2-(3-nitropyridin-2-yl)oxyacetic acid
- Ethyl 2-(3-chloropyridin-2-yl)oxyacetate
Uniqueness
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is unique due to its nitroaromatic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYNOQAHFLDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403161 | |
Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136718-78-0 | |
Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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